molecular formula C9H15NO3 B2813898 1-acetamidocyclohexane-1-carboxylic Acid CAS No. 4854-47-1

1-acetamidocyclohexane-1-carboxylic Acid

Cat. No.: B2813898
CAS No.: 4854-47-1
M. Wt: 185.223
InChI Key: APYLGUGGCARYFQ-UHFFFAOYSA-N
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Description

1-Acetamidocyclohexane-1-carboxylic Acid is a cyclohexane-based organic compound with the molecular formula C9H15NO3 . It features both a carboxylic acid and an acetamide functional group on the same carbon atom of the cyclohexane ring, making it a versatile and valuable building block in medicinal chemistry and chemical biology research. This compound serves as a key precursor for the synthesis of more complex molecules. Its constrained cyclohexane backbone is of particular interest for designing conformationally restricted peptide mimics and other bioactive compounds . The structure is analogous to other cyclohexyl carboxylic acid derivatives that have been explored as potent and selective inhibitors of enzymes like Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) . Such inhibitors are valuable tools for studying immunology and autoimmune diseases, as ERAP1 plays a critical role in trimming peptides for presentation by Major Histocompatibility Complex (MHC) class I molecules, thereby modulating adaptive immune responses . Researchers can utilize this chemical in structure-activity relationship (SAR) studies, fragment-based drug discovery, and as a starting material for generating compound libraries. It is supplied as a high-purity solid and must be stored as recommended. Please note: This product is designated 'For Research Use Only'. It is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-acetamidocyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-7(11)10-9(8(12)13)5-3-2-4-6-9/h2-6H2,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYLGUGGCARYFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations of 1 Acetamidocyclohexane 1 Carboxylic Acid and Its Analogues

Strategies for the Enantioselective Synthesis of 1-Acetamidocyclohexane-1-carboxylic Acid and Related Stereoisomers

The development of synthetic routes to enantiomerically pure forms of this compound and its analogues is a significant area of research, driven by the importance of these compounds as chiral building blocks in medicinal chemistry. Various strategies have been employed to achieve high levels of stereoselectivity, including enzymatic resolutions, asymmetric catalysis, and classical resolution methods.

Enzymatic Approaches in N-Acetylated Aminocyclohexanecarboxylic Acid Synthesis

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds due to the high selectivity and mild reaction conditions offered by enzymes. In the context of N-acetylated aminocyclohexanecarboxylic acids, enzymatic methods have been successfully applied for both kinetic resolution and desymmetrization.

Novozym 435 Mediated Acetylation Processes for Chiral Resolution

Novozym 435, an immobilized form of lipase B from Candida antarctica (CALB), is a widely used and robust biocatalyst in organic synthesis. rsc.org Its application in the chiral resolution of aminocyclohexanecarboxylic acid derivatives has been demonstrated to be highly effective. This enzyme can catalyze the enantioselective acetylation of a racemic mixture of amino esters, leading to the separation of enantiomers.

For instance, in the synthesis of (1S,3R)-3-acetamidocyclohexane-1-carboxylic acid, a key step involves the Novozym 435 mediated kinetic resolution of (cis)-isopropyl 3-aminocyclohexanecarboxylate. researchgate.net This enzymatic acetylation preferentially acylates one enantiomer, leaving the other unreacted. This process allows for the separation of the acetylated product from the remaining amino ester, both in high enantiomeric excess. The efficiency of Novozym 435 in such resolutions is attributed to its excellent enantioselectivity. researchgate.net The reusability of this immobilized enzyme is a significant advantage for industrial applications, although factors like mechanical stress and ease of recovery need to be considered. researchgate.net

ReactantEnzymeProductEnantiomeric Excess (ee)YieldReference
rac-KetorolacNovozym 435(R)-ester and (S)-acid>99%~50% nih.gov
rac-naphthofurandioneNovozym 435(S)-alcohol and (R)-acetate99%Not specified nih.gov
rac-1-(1-naphthyl)ethanolNovozym 435(S)-1-(1-naphthyl)ethanol90.0%48% nih.gov
Enzymatic Desymmetrization Techniques for Cyclic Diesters

Enzymatic desymmetrization is a powerful strategy for the synthesis of chiral molecules from prochiral or meso starting materials. This approach can theoretically achieve a 100% yield of a single enantiomer, overcoming the 50% yield limitation of kinetic resolutions. Lipases, such as CALB, are effective catalysts for the desymmetrization of cyclic diesters. semanticscholar.org

The process involves the selective hydrolysis of one of the two enantiotopic ester groups in a meso diester, resulting in a chiral monoester. capes.gov.br For example, the desymmetrization of meso-1,3-cyclohexane diol diacetate by CALB yields the corresponding monoacetate in high yield and enantiomeric excess. semanticscholar.org This strategy has been applied to the synthesis of various chiral building blocks, including those that can serve as precursors to N-acetylated aminocyclohexanecarboxylic acids. The choice of enzyme and the substituents on the diester can influence the enantioselectivity of the reaction. capes.gov.br

Biocatalysis in Nonaqueous Media for Stereoselective Transformations

Performing enzymatic reactions in nonaqueous media offers several advantages, including increased solubility of nonpolar substrates, suppression of water-dependent side reactions, and often enhanced enzyme stability and stereoselectivity. nih.govmdpi.com For stereoselective transformations involving N-acetylated aminocyclohexanecarboxylic acids, the use of organic solvents can be crucial.

Nonaqueous biocatalysis can be carried out in various systems, including monophasic organic solvents, biphasic systems, reverse micelles, and supercritical fluids. nih.govscispace.com The choice of the non-aqueous medium can significantly impact the enzyme's catalytic activity and selectivity. scispace.com For instance, the enantioselective acylation of amines catalyzed by lipases is often performed in organic solvents like toluene or heptane. nih.gov The use of immobilized enzymes, such as Novozym 435, is particularly advantageous in these systems as it facilitates catalyst recovery and reuse. mdpi.com Research has shown that the nature of the solvent can alter the enzyme's conformation, thereby influencing its catalytic efficiency and specificity. scispace.com

Rhodium-Catalyzed Hydrogenation Routes for Aminobenzoic Acid Precursors

Rhodium-catalyzed asymmetric hydrogenation is a powerful and widely used method for the synthesis of chiral compounds. nih.gov In the context of this compound and its analogues, this methodology can be applied to the hydrogenation of aromatic precursors, such as aminobenzoic acids.

The catalytic hydrogenation of benzoic acid derivatives to cyclohexanecarboxylic acids is a known industrial process. nih.gov By employing chiral rhodium catalysts, it is possible to achieve enantioselective hydrogenation of suitable unsaturated precursors to afford chiral cyclohexanecarboxylic acid derivatives. For example, the hydrogenation of 3-aminobenzoic acid is a key step in a synthetic route towards an intermediate for (1S,3R)-3-acetamidocyclohexane-1-carboxylic acid. researchgate.net While this specific example may not involve an asymmetric hydrogenation step, the principle can be extended to prochiral substrates to induce chirality. The development of efficient chiral ligands, such as TangPhos, has enabled high conversions and excellent enantioselectivities in the rhodium-catalyzed hydrogenation of various enamides and related substrates. nih.govresearchgate.net

SubstrateCatalystProductConversionReference
Benzoic acidRh/CCyclohexanecarboxylic acid95.8% nih.gov
PhenolRh/CCyclohexanol91.8% nih.gov
4-ethylbenzoic acidRh/C4-ethylcyclohexanecarboxylic acid56.6% nih.gov
p-toluic acidRh/C4-methylcyclohexanecarboxylic acid20.8% nih.gov

Classical Resolution Methods for Enantiopure Cyclohexanecarboxylic Acids

Classical resolution, which involves the separation of enantiomers through the formation of diastereomeric salts, remains a viable and often practical method for obtaining enantiopure compounds. wikipedia.org This technique relies on the differential solubility of the diastereomeric salts formed between a racemic mixture and a chiral resolving agent.

For carboxylic acids, chiral amines such as (S)-phenylethylamine are commonly used as resolving agents. nih.govlibretexts.org The process involves reacting the racemic cyclohexanecarboxylic acid derivative with a single enantiomer of the chiral amine to form a mixture of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization. wikipedia.org After separation, the desired enantiomer of the acid can be recovered by treatment with a strong acid to break the salt. This method has been successfully applied to the resolution of various cyclohexanecarboxylic acids. nih.govindexcopernicus.com For example, the resolution of racemic cis-3-hydroxycyclohexanecarboxylic acid has been achieved using quinine trihydrate. google.com The efficiency of classical resolution can be influenced by factors such as the choice of resolving agent and the crystallization solvent.

Scalable Synthetic Pathways for Research-Scale Production

The efficient production of this compound on a research scale necessitates the development of robust and scalable synthetic routes. While specific large-scale syntheses for this exact molecule are not extensively detailed in publicly available literature, scalable methodologies for analogous compounds, such as tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid), provide a blueprint for potential scale-up. researchgate.net A key consideration in scaling up production is the implementation of practical and efficient reaction conditions, such as early-stage isomerization to obtain the desired stereochemistry and the use of modest reaction conditions to improve cost-effectiveness and safety. researchgate.net

One potential scalable approach involves a multi-step synthesis beginning from readily available starting materials. For instance, a process could be designed that minimizes the use of hazardous reagents and chromatographic purification steps, which are often bottlenecks in large-scale production. researchgate.net The application of flow chemistry also presents a viable strategy for scalable synthesis. Continuous-flow reactors offer advantages such as improved heat and mass transfer, enhanced safety, and the potential for automation, which can lead to higher throughput and more consistent product quality. researchgate.net For example, a continuous-flow process for N-acetylation has been developed using acetonitrile as a safe and inexpensive acetylating agent with an alumina catalyst. researchgate.net Such a method could be adapted for the final step in the synthesis of this compound.

The table below outlines a hypothetical scalable synthetic approach based on established chemical transformations.

StepTransformationReagents and ConditionsKey Considerations for Scalability
1Modified Strecker ReactionCyclohexanone, NaCN, (NH4)2CO3, H2O/EtOHUse of inexpensive and readily available starting materials. Potential for one-pot synthesis.
2Hydrolysis of AminonitrileHCl (aq), heatControl of reaction temperature and pressure. Acid recycling.
3N-AcetylationAcetic anhydride, aqueous base or continuous flow with acetonitrile/aluminaAvoidance of hazardous reagents like acetyl chloride. Potential for high-throughput continuous manufacturing. researchgate.netnih.gov
4PurificationRecrystallizationMinimizing the need for column chromatography. Solvent recovery and recycling.

Precursor Chemistry and Intermediate Transformations to Access this compound

While not a direct precursor to this compound, the synthesis of aminobenzoic acids and their derivatives is relevant in the broader context of developing synthetic methodologies for amino acids. Derivatives of 3-aminobenzoic acid can be synthesized by reacting it with various halides, such as benzoyl chloride or benzyl chloride, in a suitable solvent like pyridine. researchgate.net For instance, N-functionalized derivatives of methyl anthranilate (a 2-aminobenzoic acid ester) have been prepared by reaction with acid chlorides to yield amide derivatives, which can be further converted to benzohydrazides. researchgate.net

A common route to 3-aminobenzoic acid starts from benzene, which undergoes Friedel-Crafts acylation to form benzoic acid. Subsequent nitration of benzoic acid, a meta-directing process, yields 3-nitrobenzoic acid. Finally, reduction of the nitro group affords 3-aminobenzoic acid. study.com Another approach involves the catalytic hydrogenation of a nitrated precursor, such as 4-(2-acetaminoethyl)-3-nitro-benzoic acid, to yield the corresponding amino-benzoic acid. prepchem.com

Starting MaterialReagent(s)ProductReference
3-Aminobenzoic acidBenzoyl chloride, PyridineN-Benzoyl-3-aminobenzoic acid researchgate.net
4-(2-Acetaminoethyl)-benzoic acidNitrating acid, then H2/catalyst4-(2-Acetaminoethyl)-3-aminobenzoic acid prepchem.com
Benzene1. CH3Cl/AlCl3, 2. KMnO4, 3. HNO3/H2SO4, 4. Fe/HCl3-Aminobenzoic acid study.com

The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids. wikipedia.orgorganic-chemistry.org The reaction typically involves the treatment of an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile. wikipedia.org For the synthesis of 1-aminocyclohexane-1-carboxylic acid, the starting material is cyclohexanone.

The reaction proceeds in two main stages. First, cyclohexanone reacts with ammonia to form an imine, which is then attacked by a cyanide ion to produce 1-aminocyclohexanenitrile. This part of the synthesis is often carried out as a one-pot reaction. In the second stage, the aminonitrile is hydrolyzed, typically under acidic conditions, to yield the desired α-amino acid, 1-aminocyclohexane-1-carboxylic acid. wikipedia.orgmasterorganicchemistry.com

The general mechanism for the Strecker synthesis is as follows:

Imine Formation: The carbonyl group of the ketone is protonated, followed by nucleophilic attack by ammonia. Subsequent dehydration leads to the formation of an iminium ion, which deprotonates to the imine. wikipedia.org

Cyanide Addition: A cyanide ion attacks the electrophilic carbon of the imine, forming an α-aminonitrile. wikipedia.orgmasterorganicchemistry.com

Nitrile Hydrolysis: The nitrile group of the α-aminonitrile is hydrolyzed to a carboxylic acid. This typically involves protonation of the nitrile nitrogen, followed by attack by water and subsequent elimination of ammonia. wikipedia.org

Variations of the Strecker synthesis can employ different sources of ammonia and cyanide, and the reaction conditions can be modified to optimize the yield and purity of the product. For instance, ammonium chloride can serve as both a source of ammonia and a mild acid catalyst. masterorganicchemistry.com

The N-acetylation of 1-aminocyclohexane-1-carboxylic acid is the final step in the synthesis of this compound. This transformation is a type of acylation, a fundamental reaction in organic chemistry. orientjchem.org The most common methods for N-acetylation involve the use of acetic anhydride or acetyl chloride as the acylating agent. orientjchem.orggoogle.com

The Schotten-Baumann reaction is a widely used method for the acetylation of amines. google.com In this procedure, the amine is treated with the acylating agent in the presence of a base, typically an aqueous solution of sodium hydroxide. The base serves to neutralize the acid that is formed during the reaction and to deprotonate the ammonium salt of the amino acid, making the amino group more nucleophilic.

More environmentally friendly and efficient methods for N-acetylation have also been developed. For example, a catalyst-free acylation of amines can be achieved using acetic anhydride in water. orientjchem.org Another innovative approach is the use of a continuous-flow system with acetonitrile as the acetylating agent and alumina as a catalyst. researchgate.netnih.gov This method avoids the use of hazardous reagents like acetic anhydride and acetyl chloride and allows for easy scale-up. nih.gov

Acetylating AgentCatalyst/ConditionsKey Features
Acetic AnhydrideAqueous base (Schotten-Baumann)Classic and widely used method. google.com
Acetic AnhydrideWater, catalyst-freeEco-friendly and simple procedure. orientjchem.org
AcetonitrileAlumina, continuous-flowSustainable and scalable process. researchgate.netnih.gov
Acetyl ChlorideBaseHighly reactive, but generates HCl. orientjchem.org

Achieving regioselective and diastereoselective control is crucial when synthesizing more complex analogues of this compound that may contain additional functional groups or stereocenters. While the synthesis of the parent compound from cyclohexanone does not involve stereocenters other than the quaternary carbon, the synthesis of substituted derivatives requires careful control of stereochemistry.

In the context of the Strecker synthesis with substituted cyclic ketones, the addition of cyanide to the imine intermediate can lead to the formation of diastereomers. The stereochemical outcome can be influenced by the choice of reagents, solvents, and reaction temperature. For example, in the synthesis of 2-alkylated 1-aminocyclopentanecarboxylic acids, the diastereoselectivity of the Strecker reaction was found to be dependent on the solvent and the size of the substituent on the cyclopentanone ring. researchgate.net

Asymmetric Strecker reactions, which employ a chiral auxiliary, can be used to control the stereochemistry of the newly formed stereocenter. For instance, (R)-phenylglycine amide has been used as a chiral auxiliary to achieve high diastereoselectivity in the Strecker reaction, often enhanced by a crystallization-induced asymmetric transformation where one diastereomer selectively precipitates from the reaction mixture. researchgate.net

Regioselectivity becomes important when dealing with precursors that have multiple reactive sites. For example, in the synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid, the regioselective opening of an epoxide precursor was achieved using various reagents, and the outcome was attributed to conformational effects. nih.gov

Elucidation of Reaction Mechanisms Involved in the Synthesis and Derivatization

The synthesis of this compound involves several key chemical transformations, each with a well-established reaction mechanism.

The Strecker synthesis begins with the formation of an imine from cyclohexanone and ammonia. The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic nitrogen of ammonia. A proton transfer and subsequent elimination of a water molecule yield an iminium ion. wikipedia.orgnews-medical.net The iminium ion is then attacked by a cyanide ion to form 1-aminocyclohexanenitrile. wikipedia.org The final step is the acid-catalyzed hydrolysis of the nitrile. The nitrile nitrogen is protonated, making the carbon more susceptible to nucleophilic attack by water. After a series of proton transfers and the addition of a second water molecule, ammonia is eliminated, and a carboxylic acid is formed. wikipedia.org

The N-acetylation of 1-aminocyclohexane-1-carboxylic acid is a nucleophilic acyl substitution reaction. In this reaction, the lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride or acetyl chloride). This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling a leaving group (acetate or chloride), to form the N-acetylated product. openstax.org When a base is used, it facilitates the reaction by deprotonating the amino group, thereby increasing its nucleophilicity.

The conversion of a carboxylic acid to an amide, which is analogous to the N-acetylation of an amino acid, can also be facilitated by activating the carboxylic acid. For example, carbodiimides like dicyclohexylcarbodiimide (DCC) can be used to activate the carboxyl group, making it more susceptible to nucleophilic attack by an amine. openstax.org

Mechanistic Insights into Enzymatic N-Acetylation Reactions

Enzymatic N-acetylation is a crucial biochemical reaction that involves the transfer of an acetyl group to the nitrogen atom of an amino group in a molecule. creative-proteomics.com This process is catalyzed by a family of enzymes known as N-acetyltransferases (NATs). creative-proteomics.comnih.gov The acetyl group donor is typically acetyl coenzyme A (acetyl-CoA), a key metabolite involved in various cellular processes. creative-proteomics.comnih.gov

The mechanism of N-acetylation by NATs generally follows an ordered Bi-Bi reaction pathway. nih.gov This process begins with the binding of the acetyl-CoA cofactor to the enzyme, which then promotes the binding of the substrate (in this case, an amino acid or its derivative) to the active site. nih.gov A general base within the enzyme's active site, often a glutamate residue, facilitates the deprotonation of the terminal amino group of the substrate. researchgate.net This deprotonation increases the nucleophilicity of the amino group, preparing it for the subsequent reaction.

The newly activated, nucleophilic amino group then attacks the electrophilic carbonyl carbon of the acetyl group on the bound acetyl-CoA. nih.govresearchgate.net This nucleophilic attack results in the formation of a transient tetrahedral intermediate. nih.gov The reaction concludes with the collapse of this intermediate, leading to the transfer of the acetyl group to the substrate's amino group and the release of coenzyme A (CoA). nih.gov This enzymatic process is highly efficient and specific, playing a vital role in modifying the chemical properties of molecules, such as neutralizing charge, increasing hydrophobicity, and altering their biological functions. nih.gov

Table 1: Key Components in Enzymatic N-Acetylation

Component Role in the Mechanism
N-Acetyltransferase (NAT) Enzyme catalyst that provides the active site and facilitates the reaction.
Acetyl-CoA The acetyl group donor molecule.
Substrate (e.g., Amino Acid) The molecule containing the amino group that will be acetylated.
General Base (e.g., Glutamate) An amino acid residue in the enzyme's active site that deprotonates the substrate's amino group, increasing its nucleophilicity.

| Tetrahedral Intermediate | A high-energy, transient species formed during the nucleophilic attack on the acetyl-CoA. |

Nucleophilic Acyl Substitution Pathways in Carboxylic Acid Functionalization

The functionalization of carboxylic acids, such as the carboxylic acid moiety in this compound, predominantly occurs via nucleophilic acyl substitution. chemistrytalk.orgmasterorganicchemistry.compressbooks.pub This class of reactions involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with a different nucleophilic group. chemistrytalk.org However, the direct reaction is often challenging because the hydroxyl group is a poor leaving group. youtube.com

To facilitate the substitution, the carboxylic acid must first be "activated." youtube.commemcode.com Activation involves converting the -OH group into a better leaving group. This is typically achieved by reacting the carboxylic acid with specific reagents. For instance, treatment with thionyl chloride (SOCl₂) converts the carboxylic acid into a highly reactive acyl chloride. youtube.comlibretexts.orguomustansiriyah.edu.iq Another common method involves the use of coupling reagents like dicyclohexylcarbodiimide (DCC), which activates the carboxylic acid to form a reactive O-acylisourea intermediate, making it susceptible to nucleophilic attack by an amine to form an amide. youtube.comlibretexts.org

The general mechanism proceeds in two main steps: nucleophilic addition followed by elimination. masterorganicchemistry.compressbooks.pubuomustansiriyah.edu.iq

Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon of the activated carboxylic acid derivative. This breaks the C=O pi bond and forms a tetrahedral intermediate. pressbooks.pubuomustansiriyah.edu.iq

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, and the activated leaving group (e.g., chloride, dicyclohexylurea) is expelled. pressbooks.pubuomustansiriyah.edu.iq

This pathway allows for the conversion of carboxylic acids into a variety of derivatives, including esters, amides, and acid anhydrides, by selecting the appropriate nucleophile. chemistrytalk.orguomustansiriyah.edu.iq The reactivity of the carboxylic acid derivative is a key factor; more reactive derivatives like acyl chlorides can be readily converted into less reactive ones like amides. uomustansiriyah.edu.iqlibretexts.org

Table 2: Common Activating Reagents for Carboxylic Acids

Activating Reagent Activated Intermediate Resulting Good Leaving Group
Thionyl Chloride (SOCl₂) Acyl Chloride Chloride (Cl⁻)
Dicyclohexylcarbodiimide (DCC) O-Acylisourea Dicyclohexylurea

Hydrogenation Mechanisms for Cyclic Aromatic Precursors

The synthesis of the cyclohexane (B81311) ring, a core structure of this compound, is often achieved through the catalytic hydrogenation of a corresponding aromatic precursor. lumenlearning.comlibretexts.org This reduction of aromatic rings is a thermodynamically favorable process but requires forcing conditions, such as high temperatures and high pressures of hydrogen gas, due to the significant stability of the aromatic system. lumenlearning.comlibretexts.org

The reaction is typically heterogeneous, employing metal catalysts like platinum (Pt), palladium (Pd), nickel (Ni), or rhodium (Rh). lumenlearning.comopenstax.orglibretexts.org The most widely accepted mechanism for this process is the Langmuir-Hinshelwood mechanism. rsc.org This mechanism involves several key steps occurring on the surface of the metal catalyst:

Adsorption of Reactants: Both the hydrogen gas (H₂) and the aromatic substrate adsorb onto the catalyst surface.

Dissociation of Hydrogen: The H-H bond in the hydrogen molecule is broken, resulting in individual hydrogen atoms chemically bound to the catalyst surface (H*). rsc.org

Stepwise Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the co-adsorbed aromatic ring. rsc.org This process reduces the double bonds of the aromatic ring.

Desorption of Product: Once all the double bonds have been saturated, the resulting cyclohexane derivative desorbs from the catalyst surface, freeing up the active sites for further reaction cycles.

The stereochemistry of the addition is typically syn, meaning the hydrogen atoms add to the same face of the ring as it is adsorbed on the flat catalyst surface. youtube.com The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the hydrogenation. openstax.orglibretexts.org

Table 3: Catalysts and Conditions for Aromatic Ring Hydrogenation

Catalyst Typical Conditions Notes
Platinum (Pt), Palladium (Pd), Nickel (Ni) High H₂ pressure, elevated temperature Forcing conditions are required to overcome the aromatic stability. lumenlearning.comlibretexts.org
Rhodium on Carbon (Rh/C) Can be more effective than Pt or Pd Often used for hydrogenating substituted aromatic rings. openstax.org

Synthesis of Specific Derivatives and Analogues of this compound

Preparation of Substituted Acetamidocyclohexane Carboxylic Acids (e.g., (1S,3R)-3-Acetamidocyclohexane-1-carboxylic Acid)

The synthesis of specific stereoisomers of substituted acetamidocyclohexane carboxylic acids often requires a multi-step approach involving hydrogenation of an aromatic precursor followed by enantioselective resolution. An established route to prepare (1S,3R)-3-acetamidocyclohexane-1-carboxylic acid starts from 3-aminobenzoic acid. researchgate.net

The key steps in this synthesis are:

Catalytic Hydrogenation: The aromatic ring of 3-aminobenzoic acid is reduced to form a mixture of cis- and trans-3-aminocyclohexanecarboxylate isomers. This step is typically carried out using a rhodium-catalyzed hydrogenation process. researchgate.net

Enzymatic Acetylation and Resolution: The resulting racemic mixture of amino esters is subjected to an enantioselective acetylation reaction. The enzyme Novozym 435, a lipase, is used to selectively acetylate one enantiomer of the racemic isopropyl 3-aminocyclohexanecarboxylate. researchgate.net This enzymatic resolution allows for the separation of the desired acetylated stereoisomer from the unreacted enantiomer, leading to the optically pure product after subsequent chemical processing. researchgate.net

This chemoenzymatic approach is highly effective for obtaining enantiomerically pure substituted cyclic amino acids.

Table 4: Synthetic Route for (1S,3R)-3-Acetamidocyclohexane-1-carboxylic Acid

Step Reaction Reagents/Catalyst Purpose
1 Hydrogenation 3-Aminobenzoic acid, H₂, Rhodium catalyst Reduction of the aromatic ring to form a racemic mixture of 3-aminocyclohexanecarboxylate isomers. researchgate.net
2 Enzymatic Resolution Racemic isopropyl 3-aminocyclohexanecarboxylate, Novozym 435 Enantioselective acetylation to separate the desired (1S,3R) stereoisomer. researchgate.net

Synthesis of Hydroxylated Analogues (e.g., 1-Amino-4-hydroxycyclohexane-1-carboxylic Acids)

The synthesis of hydroxylated analogues, such as 1-amino-4-hydroxycyclohexane-1-carboxylic acids, often employs cycloaddition reactions to construct the core ring structure with the desired functionalities in place for further manipulation. A notable strategy involves a Diels-Alder reaction as the key step. rsc.orgresearchgate.net

A common synthetic pathway proceeds as follows:

Diels-Alder Cycloaddition: The reaction is initiated with the cycloaddition of Danishefsky's diene to an appropriate dienophile, such as methyl 2-acetamidoacrylate. This reaction forms a cyclohexene-based cycloadduct, which contains an enone functionality. rsc.orgresearchgate.net

Selective Transformations: The resulting cycloadduct undergoes a series of selective chemical transformations. For example, the double bond can be reduced, and the ketone functional group can be stereoselectively reduced to a hydroxyl group using reducing agents. The ester and acetamido groups can be hydrolyzed under acidic or basic conditions to yield the final hydroxylated amino acid. rsc.org

This methodology allows for the synthesis of different stereoisomers of 1-amino-4-hydroxycyclohexane-1-carboxylic acid by carefully controlling the reaction conditions and reagents used in the transformation steps. rsc.orgresearchgate.net The stereochemistry of key intermediates can be confirmed using techniques like X-ray crystallography. rsc.org

Table 5: Synthetic Strategy for 1-Amino-4-hydroxycyclohexane-1-carboxylic Acids

Step Reaction Type Key Reagents Intermediate/Product
1 Diels-Alder Cycloaddition Danishefsky's diene, Methyl 2-acetamidoacrylate Enone cycloadduct
2 Functional Group Manipulation Reducing agents (for ketone), Acid/Base (for hydrolysis) Hydroxylated intermediates

Conformational Analysis and Stereochemical Implications

Stereochemical Characterization of 1-Acetamidocyclohexane-1-carboxylic Acid and its Isomers

The stereochemistry of cyclic α-amino acid derivatives is a critical determinant of their function and their influence on peptide architecture.

This compound, in its unsubstituted form, is an achiral molecule. The α-carbon is not a stereocenter because it is bonded to two equivalent ethyl groups within the symmetrical cyclohexane (B81311) ring. However, the introduction of one or more substituents on the cyclohexane ring can generate one or more chiral centers, leading to the formation of stereoisomers.

The spatial arrangement of atoms in these chiral derivatives is described by their absolute configuration . nih.gov This is unambiguously assigned using the Cahn-Ingold-Prelog (CIP) priority rules, which label each chiral center as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left). nih.gov

When multiple stereocenters exist within a molecule, as in a disubstituted cyclohexane ring, the relationship between these centers is described by relative stereochemistry . This is commonly denoted using cis (substituents on the same side of the ring) and trans (substituents on opposite sides of the ring) nomenclature. For example, the synthesis of polyhydroxylated cyclohexane β-amino acids can yield distinct cis and trans configurations. chemrxiv.org Determining the relative and absolute stereochemistry of such complex cyclic amino acids often requires advanced analytical techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction. beilstein-journals.orgbeilstein-journals.org

Chirality is a fundamental property of molecules that are non-superimposable on their mirror images. nih.gov These mirror-image isomers are known as enantiomers. In the context of cyclic α-amino acids, chirality typically arises from stereogenic centers within the ring structure. nih.gov

When a molecule has more than one stereocenter, it can exist as diastereomers, which are stereoisomers that are not mirror images of each other. nih.gov In substituted 1-aminocyclohexane-1-carboxylic acid derivatives, diastereomerism is readily observed. For instance, a 4-substituted derivative would exist as cis and trans diastereomers, each of which would be a pair of enantiomers (R,R and S,S for one diastereomer; R,S and S,R for the other). These diastereomers possess distinct physical properties and can induce different three-dimensional structures when incorporated into peptides. nih.gov The conformational rigidity of the cyclohexane ring makes the distinction between these stereoisomers particularly important for molecular design.

Influence of Cyclic Amino Acid Conformation on Peptide Secondary Structures

The incorporation of Cα,α-dialkylated amino acids like 1-aminocyclohexane-1-carboxylic acid (Ac6c) severely restricts the available conformational space of the peptide backbone. This restriction, a result of the Thorpe-Ingold effect, makes Ac6c a powerful tool for inducing and stabilizing specific secondary structures in peptides and designing novel foldamers. explorationpub.com

In short peptides, the conformational constraints imposed by the Ac6c residue can promote the formation of local turn structures. Specifically, Ac6c has been found to favor the formation of γ-turns. researchgate.net A γ-turn is a three-residue turn stabilized by an intramolecular hydrogen bond between the carbonyl oxygen of the first residue and the amide proton of the third residue (an i ← i+2 hydrogen bond). The induction of such turns is a key step in the folding of peptides and proteins.

Ac6c is a potent inducer of helical conformations in peptides. explorationpub.com Due to its significant conformational restriction, its minimum energy conformation falls within the α/3₁₀ helical region of the Ramachandran plot. researchgate.net It is particularly effective at nucleating and stabilizing the 3₁₀-helix . explorationpub.comnih.gov The 3₁₀-helix is a tighter, more elongated helix than the classic α-helix, characterized by an i ← i+3 hydrogen bonding pattern and containing three amino acid residues per turn. explorationpub.com

Studies on homo-oligopeptides of Ac6c have shown that an incipient 3₁₀-helix begins to form at the tripeptide level. researchgate.net This strong tendency to form stable helical structures is a hallmark of peptides containing Cα,α-disubstituted amino acids. nih.gov While the 3₁₀-helix is the most predominantly stabilized structure, the α-helix, which features an i ← i+4 hydrogen bonding pattern, can also be influenced by the presence of Ac6c residues, particularly in longer peptide sequences. nih.gov

Secondary StructureCharacteristic Hydrogen BondTypical Dihedral Angles (φ, ψ) for Ac6c
3₁₀-Helixi ← i+3~ -60°, ~ -30°
α-Helixi ← i+4~ -60°, ~ -45°
γ-Turni ← i+2~ ±75°, ~ ∓65°

Note: Dihedral angles are approximate values for residues in idealized secondary structures. The actual values for Ac6c can vary. researchgate.net

A foldamer is a synthetic oligomer that adopts a specific, compact conformation reminiscent of biopolymers like proteins and nucleic acids. nih.gov The design of predictable and stable foldamers relies on building blocks that possess strong conformational preferences.

Conformational Preferences of the Carboxylic Acid Moiety in Constrained Systems

The spatial arrangement of the carboxylic acid group in this compound is a critical determinant of its chemical behavior and interactions. As a geminally disubstituted cyclohexane derivative, the ring itself imposes significant steric constraints, which in turn influence the conformational equilibrium of the flexible carboxylic acid and N-acetamido side chains. The orientation of the hydroxyl group within the carboxyl moiety, in particular, is subject to a balance of intramolecular and intermolecular forces.

Syn and Anti Conformations of Carboxyl Groups

The carboxyl functional group (–COOH) is not rigid and exhibits rotational isomerism around the C-O single bond. This rotation gives rise to two distinct planar conformers: syn and anti. nih.gov In the syn conformation, the hydroxyl hydrogen is oriented in the same direction as the carbonyl oxygen. In the anti conformation, the hydroxyl hydrogen points away from the carbonyl oxygen. nih.gov

In the gas phase or in nonpolar solvents, the syn conformation is generally more stable. nih.gov This preference is often attributed to a stabilizing intramolecular interaction, such as a weak hydrogen bond, between the hydroxyl hydrogen and the carbonyl oxygen. nih.gov Quantum mechanical calculations on simple molecules like acetic acid in the gas phase show the syn structure is favored in free energy by approximately 5.9 to 6.2 kcal/mol. nih.gov

However, the presence of a polar solvent, such as water, can significantly alter this energetic landscape. nih.gov The anti conformer, which can engage more effectively in hydrogen bonding with solvent molecules, experiences increased stabilization. nih.govnih.gov Molecular dynamics simulations and experimental studies have shown that for some carboxylic acids in aqueous solution, the anti conformation can become the lower free energy state. nih.gov For instance, studies on N-acetyl aspartic acid amide in water revealed that while the syn conformer is still dominant, the anti conformer is also significantly populated. nih.gov This indicates that in polar environments, both conformers can coexist in equilibrium. bohrium.com The relative populations are only weakly dependent on the rest of the molecule in such solvents. nih.gov

Relative Populations of Syn and Anti Carboxyl Conformers in Different Environments
CompoundEnvironmentSyn Population (%)Anti Population (%)Reference
Acetic AcidGas PhaseFavoredDisfavored nih.gov
Acetic AcidAqueous SolutionLess FavoredMore Favored nih.gov
N-acetyl aspartic acid amideAqueous Solution75 ± 10%25 ± 10% nih.gov

Intramolecular Hydrogen Bonding in N-Acetylated Cyclic Amino Acids

Two primary intramolecular hydrogen bonds are conceivable in this molecule:

A bond between the amide proton (N-H) of the acetamido group and one of the oxygens of the carboxyl group (either the carbonyl or the hydroxyl oxygen).

A bond between the hydroxyl proton (O-H) of the carboxyl group and the carbonyl oxygen of the N-acetyl group.

The formation of such a hydrogen bond can have a decisive influence on the syn/anti equilibrium of the carboxyl moiety. For example, a strong hydrogen bond between the carboxylic -OH and the acetyl C=O would favor a syn-like arrangement, as this brings the respective donor and acceptor groups into close proximity. Studies on small peptides have demonstrated that intramolecular hydrogen bonds between N-terminal acetyl groups and C-terminal amide groups can lead to stable 13-membered rings. acs.org Similar side-chain to side-chain hydrogen bond interactions have been observed to stabilize the structure of other amino acid derivatives. researchgate.net The formation of these constrained, folded motifs via intramolecular hydrogen bonding is a critical factor in determining the three-dimensional shape of complex biomolecules. nih.gov For this compound, this internal hydrogen bonding would be a key factor, alongside steric effects from the cyclohexane ring, in dictating the preferred conformation of its functional groups.

Applications in Peptidomimetic Design and Foldamer Chemistry

Utilization of 1-Acetamidocyclohexane-1-carboxylic Acid as a Building Block in Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability, bioavailability, and receptor selectivity. The rigid cyclohexyl ring of Ac6c serves as a powerful tool for creating these advanced therapeutic candidates.

The primary goal of incorporating cyclic constrained amino acids like Ac6c into peptide sequences is to reduce the molecule's inherent flexibility. nih.gov Natural peptides are often highly flexible, existing as an ensemble of many different conformations in solution. This flexibility is entropically unfavorable for binding to a receptor, as the peptide must adopt a specific, "bioactive" conformation to fit into the binding site.

By introducing a rigid component like the cyclohexane (B81311) ring of Ac6c, chemists can pre-organize the peptide backbone into a conformation that is closer to the required bioactive shape. nih.gov This has several key advantages:

Reduced Conformational Entropy : Locking the peptide into a specific shape reduces the entropic penalty upon binding, which can lead to a significant increase in binding affinity. nih.gov

Enhanced Proteolytic Stability : The steric bulk of the cyclic residue and the constrained conformation can prevent recognition and cleavage by proteases, which typically require an extended peptide chain to fit into their active sites. nih.gov

Improved Specificity : A rigid peptide is less likely to adopt the various conformations needed to bind to off-target receptors, leading to higher selectivity for the intended biological target. nih.gov

The design process involves strategically replacing a residue in a known bioactive peptide with Ac6c to mimic a specific turn or secondary structure, thereby locking in the desired three-dimensional arrangement of the pharmacophoric side chains. mdpi.comnih.gov

The introduction of conformational constraints via Ac6c has been shown to dramatically modulate the biological properties of peptides. By forcing a peptide into a specific shape, its ability to interact with different receptor subtypes can be finely tuned. A constrained peptide may fit perfectly into one type of receptor but be unable to adapt its shape to bind to another, thus enhancing its selectivity. nih.gov

This principle has been successfully applied in the development of ligands for opioid receptors. The incorporation of conformationally restricted amino acids has been a valuable strategy for developing potent and highly selective agonists and antagonists for the μ, δ, and κ opioid receptor types. nih.gov Constraining the peptide's structure helps to distinguish the precise conformational requirements for binding to each receptor subtype. nih.gov This approach has led to the development of peptide analogs with significantly improved affinity and a pronounced preference for a single receptor type. acs.org

Table 1: Impact of Conformational Constraints on Peptide Properties
PropertyEffect of Conformational ConstraintUnderlying Principle
Receptor AffinityOften IncreasedThe peptide is pre-organized into its bioactive conformation, reducing the entropic cost of binding. nih.gov
Receptor SelectivityOften EnhancedThe rigid structure fits the target receptor but cannot adopt the shapes required for off-target binding. nih.gov
Biological StabilityIncreasedThe constrained structure resists degradation by proteolytic enzymes. nih.gov

Peptidomimetics containing Ac6c are synthesized to serve as molecular probes for studying biological recognition events. Because their three-dimensional structure is well-defined, these molecules can help elucidate the specific structure-activity relationships (SAR) that govern a peptide's interaction with its target. By synthesizing a series of analogs where the position of the constrained residue is varied, researchers can map the conformational requirements of a receptor's binding pocket.

The synthesis of such peptidomimetics typically employs solid-phase peptide synthesis (SPPS), where the Fmoc-protected version of Ac6c (Fmoc-1-aminocyclohexane carboxylic acid) is a key reagent. chemimpex.com This allows for the efficient and controlled incorporation of the constrained residue at any desired position within the peptide sequence. chemimpex.com The resulting conformationally locked peptides are invaluable tools for rational drug design and for understanding the fundamental principles of molecular recognition in biological systems.

Incorporation of 1-Aminocyclohexane-1-carboxylic Acid (Ac6c) and its Derivatives into Foldamers

Foldamers are synthetic oligomers that adopt well-defined, stable secondary structures, mimicking natural biopolymers like proteins and nucleic acids. The predictable conformational preferences of constrained amino acids like Ac6c make them ideal building blocks for constructing novel foldamer architectures.

The incorporation of non-standard amino acids into peptide backbones can lead to the formation of novel helical structures not seen in natural proteins. By alternating different types of amino acids, such as α-amino acids with β-, γ-, or δ-amino acids, researchers can create hybrid peptides that fold into unique helical conformations defined by specific hydrogen-bonding patterns.

For example, heteromeric sequences of α- and δ-amino acids have been shown to form a mixed 13/11-helix, which is characterized by alternating 13-membered (like an α-helix) and 11-membered hydrogen-bonded rings. researchgate.net Similarly, α,γ-hybrid peptides can form 12/10-helices. researchgate.net Research has shown that replacing the natural α-amino acids in such a hybrid peptide sequence with the achiral, constrained Ac6c residue leads to the formation of a uniform 12-helix with unidirectional hydrogen bonds, demonstrating the powerful influence of this building block in dictating secondary structure. researchgate.net

Table 2: Examples of Novel Helical Structures in Foldamers
Helix TypeDescriptionTypical Building Blocks
13/11-HelixA mixed helix with alternating 13-membered and 11-membered hydrogen-bonded rings. researchgate.netAlternating α- and δ-amino acids. researchgate.net
12/10-HelixA mixed helix with alternating 12-membered and 10-membered hydrogen-bonded rings. researchgate.netAlternating α- and γ-amino acids. researchgate.net
12-HelixA uniform helix stabilized by a repeating 12-membered hydrogen-bonding pattern. researchgate.netAlternating Ac6c and γ-amino acids. researchgate.net

Molecular self-assembly is a process where molecules spontaneously organize into ordered, stable structures through noncovalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. nih.govbilkent.edu.tr Peptides are excellent building blocks for this "bottom-up" approach to creating nanomaterials.

The well-defined secondary structures adopted by foldamers containing Ac6c make them ideal candidates for designing self-assembling systems. Because the shape of the individual peptide is predictable and rigid, the way it interacts with other peptides is also highly controlled. This allows for the programmed assembly of supramolecular structures with specific morphologies, such as nanofibers, nanoribbons, and nanotubes. nih.govrsc.org

A synthetic antimicrobial peptide heavily incorporating Ac6c residues was shown to adopt distinct conformations upon interacting with model membrane systems. nih.gov Spectroscopic studies indicated that the peptide adopts helical conformations when binding to bacterial lipopolysaccharides, providing insight into how its structure facilitates its function. nih.gov This illustrates how the conformational properties imparted by Ac6c can drive the peptide to assemble and interact at interfaces, a key principle in the formation of nanostructures and in biological activity.

Compound Index

Table 3: List of Chemical Compounds Mentioned
Compound NameAbbreviation
This compound-
1-aminocyclohexane-1-carboxylic AcidAc6c
(Fluorenylmethoxycarbonyl)-1-aminocyclohexane-1-carboxylic AcidFmoc-Ac6c

Structure-Activity Relationship (SAR) Studies of this compound Analogues in Non-Clinical Contexts

The exploration of this compound analogues is a burgeoning field, with a primary focus on understanding how structural changes impact biological activity. These non-clinical studies are foundational for harnessing the potential of this compound in various biochemical applications.

The precise three-dimensional arrangement of a molecule is paramount for its interaction with biological receptors. For analogues of this compound, both the addition of new chemical groups (substitutions) and the spatial orientation of its atoms (stereochemistry) are critical determinants of binding affinity and specificity.

Research in this area often involves synthesizing a series of analogues with systematic variations. For instance, modifying the acetamido group or introducing substituents onto the cyclohexane ring can dramatically alter how the molecule fits into a receptor's binding pocket. The conformational constraints imposed by the cyclohexane ring make this class of compounds particularly interesting for studying the impact of stereochemistry. The fixed spatial orientation of substituents allows for a more precise evaluation of their contribution to receptor binding.

While specific data on receptor binding affinities for a wide range of this compound analogues remains an active area of investigation, the principles derived from related cyclic amino acid systems provide a framework for understanding these interactions. For example, studies on similar cyclic scaffolds have demonstrated that the stereochemical configuration at the alpha-carbon is a crucial factor in determining receptor selectivity.

Table 1: Hypothetical Influence of Substitutions on Receptor Binding Affinity of this compound Analogues

Analogue IDSubstitution on Cyclohexane RingModification of Acetamido GroupHypothetical Receptor Binding Affinity (IC50, nM)
ACCA-001NoneN-acetyl (parent compound)150
ACCA-0024-hydroxyl (cis)N-acetyl95
ACCA-0034-hydroxyl (trans)N-acetyl210
ACCA-004NoneN-propionyl120
ACCA-005NoneN-trifluoroacetyl350

This table is illustrative and based on general principles of medicinal chemistry, as specific experimental data for this compound series is not extensively available in the public domain.

The interaction of this compound analogues with enzymes, particularly those involved in amino acid metabolism like decarboxylases, is another key area of non-clinical research. Decarboxylases are enzymes that catalyze the removal of a carboxyl group from a substrate, a fundamental process in many biological pathways.

The substrate specificity of these enzymes is often tightly regulated. The unique α,α-disubstituted nature of this compound, where the alpha-carbon is part of the cyclohexane ring, presents a sterically hindered environment. This structural feature is expected to significantly influence its recognition and processing by decarboxylases.

Studies with analogous cyclic and acyclic amino acids have shown that the geometry of the substrate is critical for enzymatic activity. For instance, some amino acid oxidases can process cyclic analogues to form ethylene, while acyclic counterparts undergo decarboxylation researchgate.net. This suggests that the rigid cyclic structure of this compound could lead to distinct interactions with the active site of an enzyme compared to more flexible linear amino acids.

Investigations into the decarboxylase activity towards this specific compound and its analogues would involve kinetic assays to determine parameters such as the Michaelis constant (Km) and the catalytic rate (kcat). These studies would elucidate how modifications to the substituent groups or changes in stereochemistry affect the efficiency of the enzymatic reaction. Understanding these enzyme-substrate interactions is crucial for designing specific inhibitors or probes for studying enzyme mechanisms.

Table 2: Predicted Enzyme-Substrate Interaction Parameters for this compound Analogues with a Hypothetical Decarboxylase

Analogue IDKey Structural FeaturePredicted Km (mM)Predicted Relative kcat (%)
ACCA-001Parent Compound5.2100
ACCA-006Smaller ring (cyclopentane)3.8125
ACCA-007Larger ring (cycloheptane)8.170
ACCA-008N-deacetylated1.5250

This table presents hypothetical data based on established principles of enzyme kinetics and substrate specificity to illustrate potential research findings.

Advanced Spectroscopic and Analytical Characterization for Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 1-acetamidocyclohexane-1-carboxylic acid, offering detailed insights into its atomic connectivity and spatial arrangement. longdom.orgnih.gov

One-dimensional ¹H and ¹³C NMR spectra provide the fundamental fingerprint of the molecule.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The protons of the cyclohexane (B81311) ring would appear as a series of complex multiplets, typically in the range of 1.2–2.5 ppm. The three protons of the acetyl (CH₃) group would give rise to a sharp singlet around 2.0 ppm. The amide proton (N-H) would appear as a broader singlet, with a chemical shift that can vary depending on solvent and concentration but is often found between 7.0 and 8.5 ppm. The acidic proton of the carboxylic acid group is typically very broad and deshielded, appearing far downfield, often above 10-12 ppm, and may be unobservable in protic solvents like D₂O due to chemical exchange. princeton.edu

The ¹³C NMR spectrum offers a clear count of the unique carbon atoms. The carbonyl carbon of the carboxylic acid is highly deshielded, with a characteristic resonance in the 175–185 ppm region. princeton.edulibretexts.org The amide carbonyl carbon appears slightly upfield, typically between 170 and 175 ppm. The quaternary carbon of the cyclohexane ring (C1), bonded to both the nitrogen and the carboxyl group, would resonate around 55-65 ppm. The carbons of the cyclohexane ring would produce signals in the aliphatic region (20–45 ppm), while the acetyl methyl carbon would be observed at approximately 20-25 ppm. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH) >10.0 (broad s) 175 - 185
Amide Carbonyl (-NHCO CH₃) - 170 - 175
Amide Proton (-NH COCH₃) 7.0 - 8.5 (s) -
Quaternary Carbon (-C -(NH)-COOH) - 55 - 65
Cyclohexane Ring (-CH₂-) 1.2 - 2.5 (m) 20 - 45
Acetyl Methyl (-NHCOCH₃) ~2.0 (s) 20 - 25

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. s = singlet, m = multiplet.

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and for elucidating the complete molecular structure.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. longdom.org It would show clear cross-peaks between adjacent protons within the cyclohexane ring, allowing for the mapping of the spin system and confirming the integrity of the carbocyclic framework. oxinst.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, definitively assigning the ¹³C signals for each protonated carbon of the cyclohexane ring and the acetyl methyl group.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for establishing long-range (2-3 bond) connectivity, particularly around non-protonated quaternary centers. princeton.edu Key expected correlations would include:

A cross-peak between the acetyl methyl protons and the amide carbonyl carbon.

Correlations from the cyclohexane protons at C2 and C6 to the quaternary carbon (C1) and the carboxylic acid carbon.

A correlation between the amide proton and the quaternary carbon (C1).

These 2D techniques, used in concert, provide unambiguous confirmation of the molecular structure of this compound. mdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

The most prominent features in the IR spectrum of this compound are the absorptions from its carbonyl and amide groups.

Carboxylic Acid C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretching vibration of the carboxylic acid is expected in the range of 1700–1730 cm⁻¹. spectroscopyonline.comspectroscopyonline.com Its exact position is sensitive to the extent of hydrogen bonding; in the solid state, where dimeric structures are common, this band typically appears near the lower end of the range (~1710 cm⁻¹). libretexts.org

Amide I Band (C=O Stretch): The stretching vibration of the amide carbonyl group gives rise to the intense Amide I band. This band is typically found at a lower frequency than the carboxylic acid carbonyl, usually between 1630 and 1680 cm⁻¹. libretexts.orgyoutube.com

Amide II Band (N-H Bend): This band arises from a combination of N-H in-plane bending and C-N stretching vibrations. It is a strong absorption typically observed between 1510 and 1570 cm⁻¹ for secondary amides and is a key diagnostic feature. libretexts.org

Table 2: Key Vibrational Modes for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Intensity
O-H Stretch Carboxylic Acid 2500 - 3300 Strong, Very Broad
N-H Stretch Amide 3250 - 3350 Medium, Broad
C-H Stretch Cyclohexane, Methyl 2850 - 3000 Medium-Strong
C=O Stretch Carboxylic Acid 1700 - 1730 Strong
Amide I (C=O Stretch) Amide 1630 - 1680 Strong
Amide II (N-H Bend) Amide 1510 - 1570 Strong

IR spectroscopy is exceptionally sensitive to the presence and nature of hydrogen bonds, which are dominant intermolecular forces in this molecule. nih.govunibe.ch

The most telling feature is the O-H stretching vibration of the carboxylic acid. In the solid state or in concentrated solutions, extensive hydrogen bonding causes this band to become extremely broad, often appearing as a wide absorption envelope spanning from 2500 to 3300 cm⁻¹, which can overlap with the C-H stretching bands. libretexts.orgorgchemboulder.com This broadening is a classic indicator of the formation of carboxylic acid dimers. spectroscopyonline.com

Similarly, the N-H stretching vibration of the amide group, expected around 3300 cm⁻¹, is also broadened by hydrogen bonding, though typically less so than the carboxylic O-H. The positions of the Amide I and II bands are also influenced by hydrogen bonding; stronger hydrogen bonding at the amide carbonyl oxygen tends to shift the Amide I band to a lower frequency. nih.gov

X-ray Crystallography for Unambiguous Molecular Structure and Solid-State Conformation

X-ray crystallography provides the most definitive and high-resolution data on the three-dimensional structure of a molecule in the solid state. nih.govnih.gov This technique yields precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated with high accuracy. dntb.gov.ua

For this compound, a single-crystal X-ray diffraction analysis would be expected to reveal:

Molecular Conformation: The cyclohexane ring would almost certainly adopt a stable chair conformation. The analysis would determine the precise orientation of the acetamido and carboxylic acid substituents, whether they are in axial or equatorial positions.

Bond Parameters: Exact measurements of the C=O, C-O, C-N, and C-C bond lengths would be obtained, confirming the nature of the bonding within the molecule. mdpi.com

Supramolecular Assembly: Crucially, the crystallographic data would elucidate the hydrogen bonding network in the crystal lattice. It is highly probable that the analysis would show the formation of centrosymmetric dimers, where the carboxylic acid groups of two separate molecules are linked by a pair of strong O-H···O hydrogen bonds. researchgate.net Further intermolecular hydrogen bonds involving the amide N-H donor and the amide C=O acceptor would also be clearly mapped, revealing how the molecules pack to form the extended crystal structure.

Table 3: List of Compounds

Compound Name

Crystal Structure Determination of this compound Derivatives

The three-dimensional arrangement of atoms in derivatives of this compound (Ac6c) is pivotal for understanding their conformational preferences and how they influence the structure of larger peptidomimetic molecules. X-ray crystallography has been an essential technique for elucidating these structures at atomic resolution. researchgate.netmdpi.com

Studies on peptides incorporating the 1-aminocyclohexane-1-carboxylic acid (Acc6) residue, the parent amino acid of Ac6c, reveal consistent structural motifs. The cyclohexane ring predominantly adopts a stable chair conformation in the crystalline state. researchgate.net This conformation minimizes steric strain and is a defining characteristic of this cyclic residue. In the crystal structures of various Acc6 derivatives, the amino group typically occupies the axial position. researchgate.net

When incorporated into peptides, the Ac6c residue imposes significant conformational constraints. For instance, in the model peptide Boc-Aib-Acc6-NHMe·H₂O, the Acc6 residue is part of a β-turn conformation, which is stabilized by an intramolecular 4→1 hydrogen bond. researchgate.net The backbone conformational angles (φ, ψ) for the Acc6 residue in this structure were determined to be approximately -68.4° and -15°, respectively. researchgate.net In contrast, the peptide Boc-Aib-Acc6-OMe shows the Acc6 residue adopting a helical conformation with φ, ψ angles of 48° and 42.6°. researchgate.net These findings demonstrate that the Ac6c residue can direct the peptide backbone to fold into distinct secondary structures, such as turns and helices.

The table below summarizes key crystallographic data for model peptides containing the Acc6 residue, illustrating its conformational influence.

Compound NameKey Structural FeatureCyclohexane ConformationAcc6 Backbone Angles (φ, ψ)
Boc-Aib-Acc6-NHMe·H₂O Type I/III β-turnChair-68.4°, -15°
Boc-Aib-Acc6-OMe Helical conformationChair48°, 42.6°

Data synthesized from crystallographic studies of Acc6-containing peptides. researchgate.net

Analysis of Intermolecular Interactions in Crystalline States

The solid-state architecture of this compound and its derivatives is governed by a network of non-covalent intermolecular interactions, with hydrogen bonding playing a dominant role. nih.govrsc.org The molecule possesses both hydrogen bond donor groups (the amide N-H and the carboxylic acid O-H) and acceptor groups (the amide C=O and the carboxylic acid C=O and O-H oxygens), facilitating the formation of robust and predictable supramolecular assemblies. mdpi.com

In the crystalline state, these interactions lead to the formation of specific patterns or synthons. Carboxylic acids frequently form centrosymmetric dimers through strong O-H···O hydrogen bonds between two acid groups. nih.gov Similarly, the secondary amide groups can form N-H···O hydrogen bonds, leading to chains or tapes. nih.gov In a molecule containing both functionalities like Ac6c, competition and cooperation between these groups can lead to more complex hydrogen-bonding networks, such as acid-amide heterosynthons.

The table below outlines the primary hydrogen bond donors and acceptors in Ac6c and the typical supramolecular synthons they can form in the crystalline state.

Hydrogen Bond DonorHydrogen Bond AcceptorResulting Synthon
Carboxyl O-HCarboxyl C=OCarboxylic Acid Dimer (Homosynthon)
Amide N-HAmide C=OAmide Chain/Tape (Homosynthon)
Carboxyl O-HAmide C=OAcid-Amide Heterodimer (Heterosynthon)
Amide N-HCarboxyl C=OAmide-Acid Heterodimer (Heterosynthon)

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis of Foldamers and Peptidomimetics

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structures of chiral molecules, including foldamers and peptidomimetics incorporating this compound. nih.govchemrxiv.org Foldamers are synthetic oligomers that adopt well-defined, folded conformations analogous to the secondary structures of proteins. semanticscholar.org The incorporation of conformationally constrained residues like Ac6c is a common strategy to induce stable helical or turn structures. semanticscholar.orgnih.gov

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral sample. chemrxiv.org For foldamers containing Ac6c, the CD spectrum provides a unique fingerprint corresponding to its predominant secondary structure. Helical foldamers, for example, exhibit characteristic CD signals that can confirm the presence of a folded structure and even determine its handedness (P- or M-helix). nih.govsemanticscholar.org

In studies of helical oligomers built from achiral but helicogenic amino acids like Ac6c, CD spectroscopy has been used to quantify the screw-sense preference. semanticscholar.org When a chiral unit is attached to one end of the oligomer, it can bias the dynamic equilibrium between the left- and right-handed helices, resulting in a measurable CD signal. The intensity of this signal can be used to analyze the persistence of this conformational preference along the foldamer chain, a phenomenon known as conformational signal decay. semanticscholar.org This analysis provides quantitative insight into the conformational uniformity and stability of the foldamer structure in solution. semanticscholar.org

Q & A

Q. Methodological Focus

  • Enzyme inhibition assays : Test the compound against penicillin-binding proteins (PBPs) or D-alanyl-D-alanine carboxypeptidase using fluorogenic substrates (e.g., nitrocefin hydrolysis assays) .
  • Molecular docking : Compare binding affinities with phosphonodipeptide inhibitors (e.g., L-Ala(P)) to identify key interactions with bacterial enzymes .
  • Resistance studies : Assess MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, correlating results with efflux pump knockout mutants .

How can computational modeling predict the tautomeric stability of this compound in aqueous environments?

Advanced Research Question

  • pKa prediction : Use software like MarvinSketch or ACD/Labs to estimate carboxylic acid and acetamido group pKa values. Compare with experimental titrations to validate .
  • Molecular dynamics (MD) simulations : Simulate solvation effects in explicit water models (e.g., TIP3P) to assess tautomer prevalence. Studies on cyclohexane derivatives show that chair conformers stabilize the carboxylic acid tautomer .

What are the best practices for handling and storing this compound to prevent degradation?

Basic Research Question

  • Storage : Keep under inert gas (argon) at –20°C to prevent oxidation of the acetamido group. Desiccate to avoid hygroscopic degradation .
  • Handling : Use nitrile gloves and fume hoods to minimize dermal exposure. The compound may cause skin/eye irritation (GHS Category 2/2A) .
  • Waste disposal : Neutralize with aqueous bicarbonate before incineration, adhering to EPA guidelines for carboxylic acid derivatives .

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